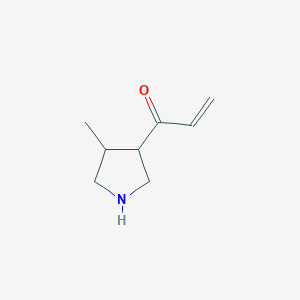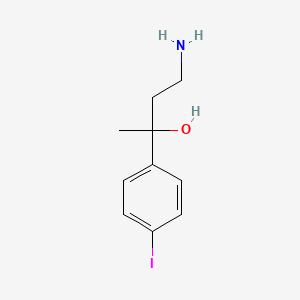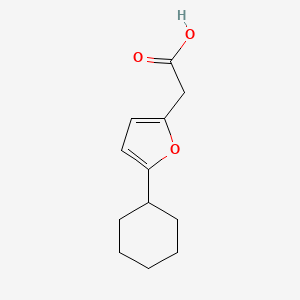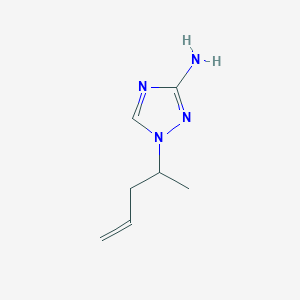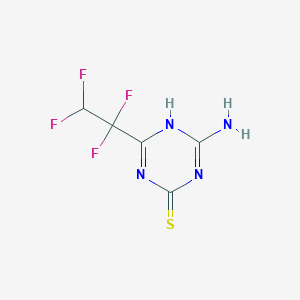![molecular formula C14H18FNO2 B13180253 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, an amino group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 3-fluorophenyl intermediate through halogenation reactions.
Amino Group Introduction: The amino group is introduced via reductive amination, where the fluorophenyl intermediate reacts with an amine source under reducing conditions.
Cyclopentane Ring Formation: The cyclopentane ring is formed through cyclization reactions, often involving cyclopentane derivatives and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorophenyl groups play crucial roles in binding to these targets, modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s overall conformation.
Comparación Con Compuestos Similares
- 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness: 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences its reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry for designing drugs with specific target interactions.
Propiedades
Fórmula molecular |
C14H18FNO2 |
|---|---|
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
1-[2-amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18FNO2/c15-11-5-3-4-10(8-11)12(9-16)14(13(17)18)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9,16H2,(H,17,18) |
Clave InChI |
XTGHSPHDCNZCFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(CN)C2=CC(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
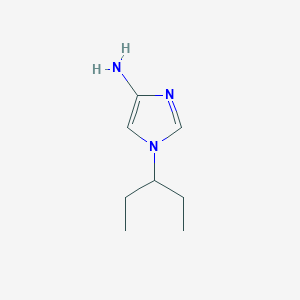
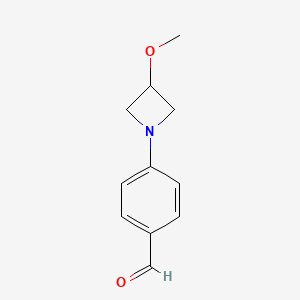
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)

